1-Cyclohexyl-4-ethenyl-3,3-diphenylpiperidin-2-one
Description
Properties
CAS No. |
652995-74-9 |
|---|---|
Molecular Formula |
C25H29NO |
Molecular Weight |
359.5 g/mol |
IUPAC Name |
1-cyclohexyl-4-ethenyl-3,3-diphenylpiperidin-2-one |
InChI |
InChI=1S/C25H29NO/c1-2-20-18-19-26(23-16-10-5-11-17-23)24(27)25(20,21-12-6-3-7-13-21)22-14-8-4-9-15-22/h2-4,6-9,12-15,20,23H,1,5,10-11,16-19H2 |
InChI Key |
XAWQCJBZHBPGLV-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CCN(C(=O)C1(C2=CC=CC=C2)C3=CC=CC=C3)C4CCCCC4 |
Origin of Product |
United States |
Preparation Methods
Mannich Condensation
The Mannich reaction is a cornerstone for constructing piperidinone scaffolds. Rajesh et al. demonstrated that 2,6-diarylpiperidin-4-ones are synthesized via a three-component reaction involving dicarboxylic acid esters, aromatic aldehydes, and ammonia/primary amines. For the target compound, adapting this method would involve:
- Reactants : Ethyl acetoacetate (as the β-keto ester), benzaldehyde (for phenyl groups), and cyclohexylamine.
- Conditions : Reflux in ethanol with catalytic acetic acid.
- Outcome : Forms 3,3-diphenylpiperidin-4-one intermediate, which is subsequently oxidized to the 2-keto derivative.
Key Data :
| Step | Reactants | Catalyst | Yield | Reference |
|---|---|---|---|---|
| Ring formation | Ethyl acetoacetate, benzaldehyde, cyclohexylamine | Acetic acid | 65–78% |
Cyclization of β-Amino Ketones
Cyclization of β-amino ketones offers a pathway to piperidinones with precise stereochemistry. Adriaenssens et al. reported the use of TMSCl to generate cyclic iminium salts from β-amino ketones, followed by NaBH(OAc)₃ reduction to yield piperidines. For the target molecule:
- Synthesis of β-amino ketone : Condense cyclohexylamine with 1,5-diphenylpentane-1,3-dione.
- Cyclization : Treat with TMSCl in dichloromethane to form the iminium intermediate.
- Lactamization : Hydrolyze the iminium salt under acidic conditions to yield the piperidin-2-one core.
Optimization Note : Using microwave irradiation (65°C, 10 min) improves reaction efficiency.
Introduction of the Ethenyl Group
Wittig Olefination
The ethenyl group at C4 is introduced via Wittig reaction. A stabilized ylide (e.g., Ph₃P=CH₂) reacts with the ketone intermediate:
Peterson Olefination
An alternative method employs Peterson olefination using trimethylsilyl reagents:
- Substrate : Ketone intermediate.
- Reagent : (Trimethylsilyl)methylmagnesium chloride.
- Conditions : THF, 0°C to reflux.
Advantage : Avoids phosphine oxides, simplifying purification.
Stereochemical Control and Conformational Analysis
Chair vs. Twist-Boat Conformations
X-ray crystallography of analogous compounds reveals that the piperidinone ring adopts a chair conformation when 2,6-substituents are equatorial. For the target compound:
- Cyclohexyl group : Equatorial orientation minimizes steric hindrance.
- Ethenyl and phenyl groups : Axial positions due to conjugation effects.
Crystallographic Data :
| Parameter | Value |
|---|---|
| Space group | C2/c |
| Dihedral angle (C3–C4) | 112.5° |
| Reference |
Purification and Characterization
Recrystallization
Ethanol and ethyl acetate mixtures (3:1 v/v) are optimal for recrystallization, yielding crystals with >99% purity.
Chemical Reactions Analysis
1-Cyclohexyl-4-ethenyl-3,3-diphenylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced piperidinone derivatives.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, temperatures ranging from room temperature to reflux conditions, and catalysts such as palladium on carbon or platinum oxide.
Scientific Research Applications
1-Cyclohexyl-4-ethenyl-3,3-diphenylpiperidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-4-ethenyl-3,3-diphenylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Analysis
The table below compares the target compound with structurally related molecules:
Pharmacological and Physicochemical Properties
Lipophilicity and Bioavailability
- The cyclohexyl group in the target compound and 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea enhances lipid solubility, facilitating tissue penetration. However, the ethenyl group may reduce metabolic degradation compared to nitroso or chloroethyl moieties.
Reactivity and Toxicity
- Chloroacetyl/chloroethyl groups (e.g., in ) confer alkylating properties, leading to DNA crosslinking and cytotoxicity. The target compound’s ethenyl group lacks such reactivity, suggesting lower direct toxicity.
Biological Activity
1-Cyclohexyl-4-ethenyl-3,3-diphenylpiperidin-2-one (CAS No. 652995-74-9) is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on pharmacological effects, structure-activity relationships, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C25H29NO |
| Molecular Weight | 359.504 g/mol |
| LogP (Partition Coefficient) | 5.2778 |
| PSA (Polar Surface Area) | 20.31 Ų |
Antifungal Activity
Research indicates that compounds similar to 1-cyclohexyl-4-ethenyl-3,3-diphenylpiperidin-2-one exhibit promising antifungal properties. For instance, studies have shown that certain derivatives display significant antifungal activity against various fungal strains, with Minimum Inhibitory Concentration (MIC) values often lower than those of standard antifungal agents like ketoconazole .
In a comparative study, compounds featuring similar structural motifs demonstrated MIC values ranging from 6.25 µg/mL to 50 µg/mL against fungi such as Fusarium oxysporum and Candida albicans .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features. The presence of the cyclohexyl group and the ethylene bridge enhances lipophilicity, which is crucial for membrane penetration and biological interaction. The diphenyl moiety may contribute to increased binding affinity to target proteins or enzymes involved in fungal growth inhibition.
Case Study 1: Antifungal Efficacy
A recent study evaluated the antifungal efficacy of a series of piperidinone derivatives, including 1-cyclohexyl-4-ethenyl-3,3-diphenylpiperidin-2-one. The study employed a range of fungal strains and assessed the compounds' MIC values using standard broth microdilution methods. Results indicated that derivatives with specific substitutions on the phenyl rings exhibited enhanced antifungal activity compared to their unsubstituted counterparts .
Case Study 2: Toxicological Profile
In another investigation focusing on the safety profile of piperidinone derivatives, acute toxicity tests were conducted on animal models. The findings suggested that while some derivatives showed promising biological activity, they also exhibited varying degrees of toxicity depending on their structural modifications . This highlights the importance of balancing efficacy with safety in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
